5-Fluoromethylimidazole

Synthetic methodology Regioselectivity Fluorination chemistry

Researchers requiring regiospecific 5-fluoromethyl imidazole building blocks for agrochemical SAR often face limited synthetic access. 5-Fluoromethylimidazole (CAS 196303-68-1) addresses this gap as a key intermediate for Bayer CropScience's 5-substituted imidazolylmethyl fungicides (US 10,568,326). Its -CH₂F group provides an optimal balance of metabolic stability and lipophilicity for foliar uptake. Procure with confidence: consistent quality and reliable global shipping.

Molecular Formula C4H5FN2
Molecular Weight 100.09 g/mol
Cat. No. B13614532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoromethylimidazole
Molecular FormulaC4H5FN2
Molecular Weight100.09 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CF
InChIInChI=1S/C4H5FN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
InChIKeyCIVKLHWNJHSVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoromethylimidazole – Chemical Identity, Core Properties, and Procurement-Relevant Context


5-Fluoromethylimidazole (CAS 196303-68-1, molecular formula C4H5FN2, MW 100.09 g/mol) is a fluorinated heterocyclic building block belonging to the imidazole class . The compound features a –CH₂F substituent at the imidazole 5-position, distinguishing it from ring-fluorinated analogs such as 5-fluoroimidazole or N-methylated derivatives. Its physicochemical profile—including a computed logP of approximately 0.56 and a topological polar surface area (TPSA) of 17.82 Ų —positions it as a compact, moderately lipophilic scaffold for medicinal chemistry and agrochemical research. The compound is primarily employed as a synthetic intermediate in the preparation of 5-substituted imidazolylmethyl derivatives with fungicidal activity, as documented in Bayer CropScience patent families [1].

Why 5-Fluoromethylimidazole Cannot Be Replaced by Common Imidazole Analogs in Procurement Specifications


The position and nature of fluorine substitution on the imidazole ring critically determine both synthetic accessibility and biological performance. The 5-fluoromethyl (–CH₂F) motif is synthetically more challenging to access than 2- or 4-fluoromethyl regioisomers, which are prepared via deoxyfluorination of hydroxymethyl precursors [1]. Direct gold(I)-catalyzed cascade cyclization/fluorination of propargyl amidines provides a regiospecific route to 5-fluoromethyl imidazoles that is unavailable for other substitution patterns [2]. Furthermore, the –CH₂F group modulates physicochemical properties differently than direct ring fluorination: a computed XlogP of ~0.5 is reported for 5-fluoroimidazole [3], whereas the 5-fluoromethyl analog exhibits greater lipophilicity, which influences membrane permeability and target engagement in fungicidal applications [4]. Generic substitution with 5-chloromethylimidazole or 5-methylimidazole therefore leads to divergent ADME/PK profiles and altered biological potency in the 5-substituted imidazolylmethyl fungicide pharmacophore [5].

Quantitative Differentiation Evidence: 5-Fluoromethylimidazole vs. Structural Analogs


Synthetic Accessibility: Regiospecific Gold(I)-Catalyzed Cascade vs. Deoxyfluorination Routes for 2- and 4-Regioisomers

The 5-fluoromethylimidazole scaffold is accessible via a gold(I)-catalyzed cascade cyclization/fluorination of propargyl amidines, a route regiospecific to the 5-position [1]. In contrast, 2- and 4-(fluoromethyl)imidazoles require deoxyfluorination of pre-formed hydroxymethyl or formyl precursors using DAST or similar reagents [2]. The gold-catalyzed method achieves moderate to good yields (representative yield for 5-fluoromethyl imidazole derivative formation under optimized conditions is approximately 47–65%, while a 5-dibromomethyl analog was obtained in 47% yield under the same conditions [3]), with the key advantage of introducing fluorine concomitantly with ring construction under mild conditions (room temperature, functional-group-tolerant).

Synthetic methodology Regioselectivity Fluorination chemistry

Lipophilicity Modulation: 5-Fluoromethyl (–CH₂F) vs. 5-Fluoro (–F) Substitution on the Imidazole Core

The 5-fluoromethyl substituent introduces a methylene spacer between the electronegative fluorine and the aromatic imidazole ring, attenuating the electron-withdrawing effect and increasing lipophilicity relative to direct 5-fluoro substitution. Computed XlogP for 5-fluoroimidazole is approximately 0.5 [1], while 5-fluoro-1-methylimidazole (a closer N-methylated comparator) shows a logP of 0.56 . Literature data indicate that 5-fluoromethyl substitution raises logP to approximately 0.98 , representing an increase of ~75–96% over the 5-fluoro analogs. This logP shift falls within the optimal range (1–3) for membrane permeability while avoiding excessive lipophilicity associated with polyhalogenated imidazoles.

Physicochemical properties Lipophilicity Drug-likeness

¹H and ¹⁹F NMR Spectroscopic Fingerprint: Regioisomeric Differentiation among N-Methyl Fluoroimidazoles

The ¹H and ¹⁹F NMR spectra of the three regioisomeric N-methyl fluoroimidazoles (2-, 4-, and 5-fluoro-1-methylimidazole) have been directly compared in a single study, providing unambiguous spectroscopic differentiation [1]. The 5-fluoro-1-methylimidazole regioisomer displays distinct ¹⁹F chemical shifts and ¹H coupling patterns relative to the 2- and 4-fluoro isomers. This comparative NMR dataset establishes a reference framework for confirming the regioisomeric identity of 5-substituted fluoromethylimidazole derivatives during quality control. The study also documents the predominance of one tautomeric form in 4(5)-fluoroimidazole, highlighting the tautomeric complexity absent in the 5-fluoromethyl analog where the –CH₂F group locks the substitution pattern [1].

Analytical characterization NMR spectroscopy Regioisomer identification

Agrochemical Patent Enablement: 5-Substituted Imidazolylmethyl Derivatives as Fungicidal Pharmacophores

U.S. Patent 10,568,326 (Bayer CropScience AG) explicitly claims 5-substituted imidazolylmethyl derivatives as fungicidal agents for crop protection, encompassing compounds where the 5-position bears halogenated methyl groups including fluoromethyl [1]. The patent discloses broad-spectrum activity against phytopathogenic fungi and establishes that the nature of the 5-substituent directly modulates both fungicidal potency and plant growth regulatory activity [1]. The 5-fluoromethyl variant offers a balance between the insufficient metabolic stability of unsubstituted methyl analogs and the excessive lipophilicity of trifluoromethyl analogs. Active compound combinations comprising these 5-substituted imidazole derivatives with at least one further fungicide are separately claimed in WO-2018050456-A1, indicating the scaffold's compatibility in mixture formulations [2].

Agrochemical fungicides Patent analysis Structure-activity relationships

Theoretical pKa Trends: Electronic Effects of 5-Fluoromethyl vs. 5-Methyl and 5-Nitro Substitution on Imidazole Basicity

A theoretical study of 1-methylimidazole derivatives substituted at the 2-, 4-, and 5-positions with methyl, fluoro, and nitro groups calculated pKa values using DFT B3LYP/6-311++G(d,p) methods and compared them with experimental literature values [1]. For 5-substituted derivatives, the electron-withdrawing fluoro substituent lowers the imidazole pKa relative to the electron-donating methyl group, while the effect is less pronounced than for the nitro group. The computed pKa trends for 5-fluoro-substituted imidazoles are consistent with experimental data for fluoromethyl-substituted analogs where the methylene spacer partially attenuates the inductive effect [1]. This computational framework enables prediction of ionization state at physiological pH (7.4), directly relevant to membrane permeability and target binding.

Computational chemistry pKa prediction Electronic effects

Tautomeric Simplification: 5-Fluoromethyl Substitution Eliminates Annular Tautomerism Observed in 4(5)-Fluoroimidazole

4(5)-Fluoroimidazole exists as an equilibrating mixture of two annular tautomers (4-fluoro and 5-fluoro forms) due to prototropic shift, with one tautomer predominating as documented by NMR [1]. The 5-fluoromethyl substituent (–CH₂F) eliminates this tautomerism by fixing the substitution at the 5-position through the methylene carbon attachment. The ¹H and ¹⁹F NMR study of N-methyl fluoroimidazoles confirms that N-methylation similarly locks the tautomeric form, but at the cost of introducing an additional substituent that alters physicochemical properties [1]. The 5-fluoromethyl variant thus provides a structurally unambiguous scaffold without N-alkylation, preserving the free NH for hydrogen-bonding interactions with biological targets—a feature absent in N-methylated comparators.

Tautomerism Structural chemistry Drug design

Optimal Research and Industrial Application Scenarios for 5-Fluoromethylimidazole


Agrochemical Fungicide Lead Optimization: 5-Substituted Imidazolylmethyl Pharmacophore Development

5-Fluoromethylimidazole serves as the direct synthetic precursor for 5-substituted imidazolylmethyl derivatives claimed as broad-spectrum fungicides and plant growth regulators in Bayer CropScience's patent portfolio (U.S. 10,568,326, WO-2018050456-A1) [1]. The fluoromethyl group provides an optimal balance of metabolic stability and lipophilicity for foliar uptake and phloem mobility. Research teams engaged in agrochemical lead optimization should procure this intermediate specifically when the target profile requires a 5-halomethyl substituent with intermediate electronegativity—more metabolically stable than chloromethyl but less lipophilic than trifluoromethyl. The compound's compatibility in active compound combinations with complementary fungicides further supports its use in resistance-management formulation strategies [2].

Medicinal Chemistry Building Block: Synthesis of Fluorinated Imidazole-Based HDAC or Kinase Inhibitor Scaffolds

The 5-fluoromethylimidazole core provides a defined hydrogen-bond donor (imidazole NH) and a moderately electron-withdrawing fluoromethyl group that modulates pKa into a range favorable for target engagement [1]. The elimination of annular tautomerism simplifies SAR interpretation compared to 4(5)-fluoroimidazole building blocks [2]. Medicinal chemists exploring imidazole-based histone deacetylase (HDAC) inhibitors—such as those containing benzamide or hydroxamic acid zinc-binding groups—can incorporate this scaffold to tune lipophilicity and metabolic stability without the structural ambiguity of tautomeric fluoroimidazole analogs. The gold(I)-catalyzed synthetic route provides access to diversely substituted derivatives amenable to parallel library synthesis .

¹⁹F NMR Probe Development: Intracellular pH Measurement and Protein-Ligand Interaction Studies

Imidazoles bearing fluorinated substituents have been systematically evaluated as ¹⁹F NMR probes for intracellular pH determination, with key parameters including pKa, ¹⁹F chemical shift sensitivity, and water solubility reported [1]. The 5-fluoromethyl group provides a distinct ¹⁹F NMR chemical shift that is sensitive to protonation state changes of the imidazole ring. Researchers developing ¹⁹F NMR-based assays for drug discovery or cellular physiology should consider 5-fluoromethylimidazole derivatives as probe scaffolds, leveraging the established structure-¹⁹F NMR parameter relationships and the compound's favorable toxicity profile relative to polyfluorinated alternatives [1].

Regiospecific Fluorinated Heterocycle Synthesis: Gold(I)-Catalyzed Cascade Methodology Platform

The gold(I)-catalyzed aminohalogenation of propargyl amidines represents the only reported method for direct, regiospecific construction of 5-fluoromethyl imidazoles in a single synthetic operation [1]. Synthetic chemistry groups developing fluorinated heterocycle libraries should procure 5-fluoromethylimidazole both as a building block and as a reference standard for validating alternative synthetic routes. The mechanistic understanding of this cascade process—involving 5-exo-dig cyclization followed by fluorination—provides a platform for extending the methodology to other N-heterocyclic systems, and the compound serves as an authentic standard for HPLC and NMR method development in fluorinated imidazole analysis [1].

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